Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
6158-89-0
VCID:
VC21323686
InChI:
InChI=1S/C18H16BrNO6/c1-24-17(22)11-6-7-14(18(23)25-2)15(8-11)20-16(21)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21)
SMILES:
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br
Molecular Formula:
C18H16BrNO6
Molecular Weight:
422.2 g/mol
Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate
CAS No.: 6158-89-0
Cat. No.: VC21323686
Molecular Formula: C18H16BrNO6
Molecular Weight: 422.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6158-89-0 |
|---|---|
| Molecular Formula | C18H16BrNO6 |
| Molecular Weight | 422.2 g/mol |
| IUPAC Name | dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H16BrNO6/c1-24-17(22)11-6-7-14(18(23)25-2)15(8-11)20-16(21)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21) |
| Standard InChI Key | JPGWZDILEHZEFQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator